molecular formula C17H16O5 B1324026 4-Acetoxy-3',4'-dimethoxybenzophenone CAS No. 890100-25-1

4-Acetoxy-3',4'-dimethoxybenzophenone

Cat. No.: B1324026
CAS No.: 890100-25-1
M. Wt: 300.3 g/mol
InChI Key: OSPYVKUTNYBQCV-UHFFFAOYSA-N
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Description

4-Acetoxy-3',4'-dimethoxybenzophenone is a useful research compound. Its molecular formula is C17H16O5 and its molecular weight is 300.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(3,4-dimethoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-11(18)22-14-7-4-12(5-8-14)17(19)13-6-9-15(20-2)16(10-13)21-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPYVKUTNYBQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641740
Record name 4-(3,4-Dimethoxybenzoyl)phenyl acetate
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Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-25-1
Record name Methanone, [4-(acetyloxy)phenyl](3,4-dimethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,4-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Substituted Benzophenone Chemistry

Significance of Benzophenone (B1666685) Derivatives in Advanced Chemical Research

Benzophenone and its derivatives are of significant interest to researchers due to their presence in numerous naturally occurring molecules and their utility as versatile synthetic building blocks. nih.gov These compounds are not only found in higher plants and fungi but also form the core structure of many pharmacologically active agents. nih.gov The diverse biological activities attributed to benzophenone derivatives include anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govrsc.org

The versatility of the benzophenone scaffold allows for a wide range of chemical modifications, leading to a vast library of derivatives with unique properties. researchgate.net These modifications, often involving the substitution of various functional groups onto the two aryl rings, can significantly influence the compound's electronic properties, conformation, and ultimately, its biological activity and material applications. nih.gov In addition to their medicinal importance, benzophenone derivatives are employed as photoinitiators in polymer chemistry, as UV blockers in sunscreens and plastics, and as fragrances. researchgate.netwikipedia.org

Structural Features and Nomenclature of 4-Acetoxy-3',4'-dimethoxybenzophenone

The systematic name, this compound, precisely describes the molecular architecture of this compound. It is a diaryl ketone, with the central carbonyl group of the benzophenone core connecting two substituted phenyl rings. One ring is monosubstituted at the 4-position with an acetoxy group, while the other is disubstituted at the 3' and 4' positions with methoxy (B1213986) groups.

PropertyValue
Molecular Formula C17H16O5
IUPAC Name (4-acetoxyphenyl)(3,4-dimethoxyphenyl)methanone
Core Structure Benzophenone
Substituents Acetoxy, Dimethoxy

The acetoxy group (–OCOCH₃) is an ester functional group. wikipedia.org When attached to an aromatic ring, its electronic influence is a combination of inductive and resonance effects. The oxygen atom directly bonded to the ring possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance, which tends to activate the ring towards electrophilic aromatic substitution. stackexchange.com However, the adjacent acetyl group is electron-withdrawing, which pulls electron density away from the ring-bound oxygen, thereby moderating this activating effect. stackexchange.com

This dual nature results in the acetoxy group being a moderately activating and ortho-, para-directing substituent in electrophilic aromatic substitution reactions. stackexchange.comrsc.org The lone pairs on the oxygen atom stabilize the arenium ion intermediates formed during ortho and para attack more effectively than the meta intermediate.

The methoxy group (–OCH₃) is a strong electron-donating group. msu.edulibretexts.orglibretexts.org The oxygen atom's lone pairs readily participate in resonance with the aromatic ring, significantly increasing the electron density at the ortho and para positions. youtube.com This strong activating effect makes the aromatic ring highly susceptible to electrophilic attack. chegg.com The presence of two methoxy groups on the same ring, as in the 3',4'-dimethoxy arrangement, further enhances this activation.

Positional isomerism is a critical concept in the study of substituted benzophenones, as the location of functional groups on the aromatic rings profoundly impacts the molecule's properties. creative-chemistry.org.uk For a benzophenone with one acetoxy and two methoxy substituents, numerous isomers are possible. The specific arrangement in this compound dictates the electronic communication between the substituents and the carbonyl bridge, influencing factors such as its reactivity, spectroscopic properties, and potential biological interactions.

For instance, the placement of the acetoxy group at the 4-position and the methoxy groups at the 3' and 4' positions creates a specific electronic profile. Isomers with different substitution patterns, such as 2-acetoxy or meta-substituted methoxy groups, would exhibit distinct chemical behaviors. The nomenclature of disubstituted benzene (B151609) rings uses prefixes ortho- (1,2), meta- (1,3), and para- (1,4) to denote the relative positions of the substituents. youtube.com

Synthetic Methodologies for 4 Acetoxy 3 ,4 Dimethoxybenzophenone and Analogues

De Novo Synthesis Approaches to Benzophenone (B1666685) Core Structures

De novo synthesis refers to the creation of complex molecules from simple precursors. wikipedia.orgnumberanalytics.com For 4-Acetoxy-3',4'-dimethoxybenzophenone, this involves first constructing the central diarylated ketone structure. Several classical and contemporary organic reactions are employed for this purpose, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Friedel-Crafts Acylation Strategies for Diarylated Ketones

One of the most fundamental and widely used methods for synthesizing aromatic ketones is the Friedel-Crafts acylation. orgsyn.org This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govyoutube.comyoutube.com

To construct the 3',4'-dimethoxybenzophenone core, a common strategy is the acylation of veratrole (1,2-dimethoxybenzene) with a suitably substituted benzoyl chloride. researchgate.netchemijournal.com The electron-donating nature of the two methoxy (B1213986) groups on the veratrole ring makes it highly reactive towards electrophilic attack, primarily directing the incoming acyl group to the position para to one of the methoxy groups. chemijournal.com The reaction is typically performed in an inert solvent at controlled temperatures to manage its exothermicity. mdpi.com After the acylation, a workup with water is necessary to hydrolyze the aluminum chloride complex and liberate the final ketone product. youtube.com

Reactant 1Reactant 2CatalystKey ConditionsProduct
Veratrole4-Chlorobenzoyl ChlorideTiO₂-SnO₂Solid acid catalyst4-Chloro-3',4'-dimethoxybenzophenone researchgate.net
TolueneBenzoyl ChlorideAlCl₃Anhydrous CH₂Cl₂, 5 °C to r.t.(4-Methylphenyl)(phenyl)methanone mdpi.com
AnisoleAcetic AnhydrideHβ/HY ZeolitesSolid acid catalyst, 90°C4-Methoxyacetophenone nih.govresearchgate.net
Benzene (B151609)Benzoyl ChlorideAlCl₃Standard Friedel-CraftsBenzophenone orgsyn.org

Oxidative Synthesis Routes for Benzophenone Derivatives

An alternative approach to the benzophenone core involves the oxidation of a diarylmethanol (benzhydrol) precursor. This method is particularly useful when the benzhydrol intermediate is readily accessible, for instance, through the reaction of an organometallic reagent with an aromatic aldehyde. google.comgoogle.com

The synthesis of a substituted 4-hydroxy-3-methoxy-4'-methylbenzophenone has been achieved by first reacting 4-bromotoluene (B49008) with 4-(benzyloxy)-3-methoxybenzaldehyde using butyllithium (B86547) to form the corresponding benzhydrol. google.comgoogle.comepo.org This intermediate alcohol is then oxidized to the ketone. A variety of oxidizing agents can be employed for this transformation, with chromium-based reagents like chromium trioxide (CrO₃) in acetic acid being a common choice. mdpi.com Other methods include oxidation with nitric acid in the presence of lead acetate (B1210297). orgsyn.org

PrecursorOxidizing Agent(s)Key ConditionsProduct
4-(Benzyloxy)-3-methoxy-4'-methylbenzhydrolNot specified in sourceOxidation step4-(Benzyloxy)-3-methoxy-4'-methylbenzophenone google.comgoogle.com
4-MethylbenzophenoneCrO₃, H₂SO₄Acetic acid, 100 °C4-Benzoylbenzoic acid mdpi.com
DiphenylmethaneNitric acidLead acetateBenzophenone orgsyn.org

Organometallic and Other Alternative Synthetic Routes

Modern organic synthesis offers several powerful alternatives to traditional methods, often utilizing organometallic reagents to form the crucial carbon-carbon bond of the ketone. These reactions can provide higher yields and greater functional group tolerance. acs.org

One such method is the Fukuyama coupling, which involves the reaction of an aryl thioester with an organozinc reagent, catalyzed by a palladium complex like Pd(dba)₂. rsc.org This approach has been successfully used for the synthesis of unsymmetrical diaryl ketones. rsc.org Another strategy employs organotin compounds; trimethylarylstannanes can react with aroyl chlorides in a catalyst-free system at elevated temperatures to produce diaryl ketones with high regioselectivity. conicet.gov.ar

Furthermore, coupling reactions between arylboronic acids and aryl aldehydes, catalyzed by transition metals such as osmium, have been developed for diarylketone synthesis. acs.org These reactions proceed in good to excellent yields and are tolerant of many functional groups. acs.org The reaction of organolithium or Grignard reagents with aromatic aldehydes is also a classic route to form the diarylmethanol precursors, which can then be oxidized to the corresponding benzophenone. google.comlibretexts.org

Reaction TypeReactant 1Reactant 2Catalyst/ReagentProduct Type
Osmium-catalyzed couplingArylboronic acidAryl aldehydeOsmium precatalyst, K₃PO₄Diaryl ketone acs.org
Fukuyama CouplingAryl thioesterOrganozinc reagentPd(dba)₂Unsymmetrical diaryl ketone rsc.org
Stille-type (catalyst-free)TrimethylarylstannaneAroyl chlorideHeat (130 °C)Diaryl ketone conicet.gov.ar
Organolithium Addition4-Bromotoluene4-(Benzyloxy)-3-methoxybenzaldehydeButyllithiumDiarylmethanol precursor google.comgoogle.com

Targeted Chemical Modification and Derivatization

This synthetic strategy begins with a benzophenone molecule that already possesses the core diaryl ketone structure but requires further functional group manipulation to arrive at the final target compound. For this compound, this involves the acetylation of a hydroxyl group and the methylation of phenolic moieties.

Acetylation Reactions for Hydroxylated Benzophenone Precursors

The final step in the synthesis of this compound is the introduction of the acetoxy group. This is typically achieved through the acetylation of its hydroxylated precursor, 4-hydroxy-3',4'-dimethoxybenzophenone.

This transformation is a standard esterification reaction. A highly analogous procedure involves the acetylation of 3-Methoxy-4-hydroxybenzaldehyde (vanillin). rfppl.co.in In this method, the phenolic starting material is dissolved in an aqueous base, such as 10% sodium hydroxide (B78521), to form the more nucleophilic phenoxide ion. Acetic anhydride is then added, often with cooling, to act as the acetylating agent. The reaction proceeds via nucleophilic acyl substitution, where the phenoxide attacks one of the carbonyl carbons of the acetic anhydride, leading to the formation of the acetate ester and an acetate byproduct. The product, being less polar than the starting phenol (B47542), often precipitates from the aqueous reaction mixture. rfppl.co.in

PrecursorReagent(s)Key ConditionsProduct
3-Methoxy-4-hydroxybenzaldehydeAcetic anhydride, NaOHAqueous, ice-cold4-Acetoxy-3-methoxybenzaldehyde rfppl.co.in
2-Hydroxyl benzophenonesPhenolsIridium complexC-C bond activation and O-acylation

Methylation of Phenolic Moieties for Methoxy Group Incorporation

The incorporation of methoxy groups onto the benzophenone scaffold is a crucial step in synthesizing the precursors for the target molecule. This is typically accomplished by the O-methylation of the corresponding hydroxylated benzophenones. researchgate.net

The Williamson ether synthesis is a common and effective method for this purpose. chemicalbook.com This reaction involves deprotonating the phenolic hydroxyl groups with a strong base, such as sodium hydride (NaH), to form sodium phenoxides. These highly nucleophilic phenoxides are then treated with a methylating agent, most commonly methyl iodide (CH₃I). The phenoxide ion displaces the iodide ion in an Sₙ2 reaction, resulting in the formation of the methyl ether. This process can be used to convert di- or polyhydroxybenzophenones into their corresponding methoxylated analogues. For instance, 4,4'-dihydroxybenzophenone (B132225) can be converted to 4,4'-dimethoxybenzophenone (B177193) using sodium hydride and methyl iodide in a solvent like DMF. chemicalbook.com Conversely, demethylation can be achieved using Lewis acids like AlCl₃ to yield hydroxylated benzophenones from their methoxy derivatives. chemicalbook.compatsnap.comgoogle.com

PrecursorReagent(s)Base/CatalystKey ConditionsProduct
4,4'-DihydroxybenzophenoneMethyl iodideSodium hydrideDMF, 0 °C to r.t.4,4'-Dimethoxybenzophenone chemicalbook.com
Phenolic compoundsMethaneNickel or Cobalt300-475 °CMethylated phenolic compounds google.com
m-DimethoxybenzeneOxalyl chlorideAzoisobutyronitrile70-80 °C2,2',4,4'-Tetramethoxybenzophenone patsnap.comgoogle.com

Late-Stage Functionalization Techniques Applied to Benzophenone Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that introduces chemical modifications at the final steps of a synthetic sequence. scispace.com This approach allows for the rapid diversification of complex molecules, such as drug candidates, to improve their pharmacological profiles. scispace.comacs.org For benzophenone scaffolds, LSF techniques are employed to install a variety of functional groups, thereby fine-tuning their biological activities and physicochemical properties.

One prominent LSF method is C-H bond functionalization, which directly converts inert C-H bonds into new chemical bonds. acs.orgrsc.org This atom-economical approach avoids the need for pre-functionalized starting materials. rsc.org In the context of benzophenones, photoredox catalysis has emerged as a mild and efficient way to generate radicals for C-H functionalization. scispace.com For instance, a diaryl ketone photosensitizer, upon photochemical excitation, can abstract a hydrogen atom from an aliphatic C-H bond to generate a benzylic radical. nih.govresearcher.life This radical can then participate in a nickel-catalyzed arylation reaction, leading to the formation of new carbon-carbon bonds. rsc.orgnih.gov

Another important LSF technique is the use of directing groups to control the regioselectivity of C-H functionalization. For example, a hydrazone can be used as a traceless directing group for the metal-free C-H borylation of benzophenones. acs.org The resulting arylboronic esters are versatile intermediates that can be further transformed in a one-pot manner. acs.org

The application of these techniques allows for the synthesis of a wide array of substituted benzophenones with diverse functionalities. The ability to modify the benzophenone core at a late stage is particularly valuable for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Table 1: Examples of Late-Stage Functionalization on Benzophenone Scaffolds

LSF TechniqueReagents/CatalystsFunctional Group IntroducedReference
Photoredox/Nickel Dual CatalysisDiaryl ketone photosensitizer, Nickel catalystAryl rsc.orgnih.gov
C-H BorylationHydrazone directing group, Boron reagentBoryl (convertible to other groups) acs.org
Radical-mediated C-H FunctionalizationPhotoredox catalyst, Radical precursorVarious alkyl and aryl groups scispace.com

Oxidative Cyclization Reactions involving Diarylated Ketones

Oxidative cyclization of diaryl ketones, such as this compound, provides an efficient route to synthesize xanthones and other related heterocyclic compounds. up.ptnih.gov Xanthones are a class of oxygenated heterocycles with a dibenzo-γ-pyrone framework that exhibit a broad range of biological activities. up.ptnih.gov

A common method for the synthesis of xanthones from benzophenones is the cyclodehydration of 2,2'-dihydroxybenzophenones. up.ptnih.gov This reaction is typically carried out under acidic conditions. However, alternative methods have been developed to overcome the limitations of this classical approach. up.pt

Palladium-catalyzed oxidative cyclization of diaryl ketones represents a more modern and versatile approach. researchgate.net This method involves a double C-H bond activation, where a carbonyl group assists in the ortho-C-H activation and cyclometalation, followed by a second C-H activation to form a six-membered palladacycle. researchgate.net Reductive elimination then yields the fluorenone product. researchgate.net This strategy offers a direct and facile way to access a variety of fluorenone derivatives under heterogeneous conditions. researchgate.net

Furthermore, the synthesis of xanthones can be achieved through a tandem intermolecular nucleophilic coupling of a benzoate (B1203000) with an aryne, followed by an intramolecular electrophilic cyclization. nih.gov This one-step synthesis provides an efficient route to biologically interesting xanthones under milder conditions compared to traditional methods. nih.gov

Table 2: Key Oxidative Cyclization Reactions of Diaryl Ketones

Reaction TypeCatalyst/ReagentsProduct TypeReference
CyclodehydrationAcid catalystXanthone up.ptnih.gov
Pd-catalyzed Oxidative CyclizationPalladium catalystFluorenone researchgate.net
Aryne Coupling/CyclizationCesium fluorideXanthone nih.gov

Methodological Advancements in Synthetic Chemistry for Benzophenone Derivatives

Recent advancements in synthetic chemistry have provided more efficient, sustainable, and scalable methods for the synthesis of benzophenone derivatives. These innovations include the application of microflow chemistry and the development of novel catalytic approaches.

Microflow Chemistry Applications in Photochemical Synthesis of Benzophenones

Microflow chemistry, which involves conducting chemical reactions in continuous-flow reactors with small channel dimensions, offers significant advantages for photochemical synthesis. nih.govnih.gov The high surface-area-to-volume ratio in microreactors allows for efficient light penetration, precise temperature control, and improved safety for photochemical reactions. nih.govnih.gov

The photochemical synthesis of benzopinacol (B1666686) from benzophenone is a classic model reaction that has been successfully implemented in microflow reactors. acs.orgfrontiersin.orgnih.gov This photoreduction reaction, which utilizes 2-propanol as a hydrogen atom donor, demonstrates significantly higher conversion rates in continuous flow compared to traditional batch methods. acs.orggordon.edu The enhanced efficiency is attributed to the superior photon flux and mass transfer characteristics of the microflow system. nih.govacs.org

The development of inexpensive and simple UV light sources and flow reactor designs has made this technology more accessible for both research and educational laboratories. acs.org Microflow photochemistry is not only a valuable tool for small-scale synthesis and reaction optimization but also holds promise for the scale-up and manufacturing of fine chemicals. nih.govnih.gov

Table 3: Comparison of Batch vs. Microflow Photochemical Synthesis of Benzopinacol

ParameterBatch ReactionMicroflow ReactionReference
Conversion EfficiencyLowerSignificantly Higher (e.g., >8 times higher) acs.org
Reaction TimeLongerShorter nih.gov
SafetyPotential for overheatingImproved temperature control nih.gov
ScalabilityChallengingMore readily scalable nih.gov

Catalytic Approaches in Substituted Benzophenone Synthesis

Catalytic methods play a pivotal role in the synthesis of substituted benzophenones, offering high efficiency, selectivity, and functional group tolerance. mq.edu.au Traditional methods like the Friedel-Crafts acylation often require harsh conditions and stoichiometric amounts of Lewis acids. google.comgoogle.com Modern catalytic approaches aim to overcome these limitations.

Transition-metal-catalyzed cross-coupling reactions are widely used for the synthesis of diaryl ketones. nih.gov For example, palladium-catalyzed coupling of aryl halides with aldehydes provides a versatile route to various benzophenone derivatives. nih.gov Nickel-catalyzed couplings have also been reported for this transformation. nih.gov

More recently, iron-catalyzed Friedel-Crafts acylation has been developed as a more economical and environmentally friendly alternative. google.comgoogle.com Catalysts such as ferric chloride, sometimes supported on graphite, can effectively promote the acylation of substituted benzenes with benzoyl chlorides to produce a wide range of benzophenones with low catalyst loadings. google.comgoogle.com

The development of reusable catalysts, such as dimeric surfactants, further enhances the sustainability of benzophenone synthesis. google.com These catalytic systems can replace organic solvents, leading to cleaner and more economical processes. google.com

Table 4: Catalytic Methods for the Synthesis of Substituted Benzophenones

Catalytic MethodCatalystKey FeaturesReference
Friedel-Crafts AcylationFerric chloride/graphiteLow catalyst loading, economical google.com
Cross-Coupling ReactionPalladium or Nickel complexesHigh functional group tolerance nih.gov
Dimeric Surfactant CatalysisDimeric surfactantReusable catalyst, environmentally friendly google.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

¹H NMR Chemical Shift Analysis of Acetoxy and Methoxy (B1213986) Protons

The ¹H NMR spectrum of 4-Acetoxy-3',4'-dimethoxybenzophenone is expected to show distinct signals corresponding to the different types of protons present in the molecule. The acetoxy and methoxy protons, in particular, have characteristic chemical shifts.

Acetoxy Protons (-OCOCH₃): The three protons of the acetyl methyl group are chemically equivalent and are expected to appear as a sharp singlet. This signal typically resonates in the range of δ 2.1–2.5 ppm. The specific shift is influenced by the electronic environment of the aromatic ring to which the acetoxy group is attached.

Methoxy Protons (-OCH₃): The compound possesses two methoxy groups at the 3' and 4' positions of one of the benzene (B151609) rings. These two groups are in different chemical environments and are therefore expected to produce two distinct singlets. Aromatic methoxy protons generally appear in the δ 3.8–4.0 ppm region. For instance, the methoxy protons in 4-methoxybenzophenone are observed at approximately δ 3.88 ppm rsc.org.

Predicted ¹H NMR Chemical Shifts for Functional Group Protons

Group Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Acetoxy -C(O)CH 2.1 – 2.5 Singlet
Methoxy (3') -OCH 3.8 – 4.0 Singlet

¹³C NMR Spectral Interpretation for Carbon Framework Assignments

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.

Carbonyl Carbons (C=O): Two carbonyl carbons are present: the ketone and the ester. The ketone carbonyl of a benzophenone (B1666685) typically resonates in the range of δ 195–197 ppm rsc.orgrsc.org. The ester carbonyl of the acetoxy group is expected at a lower chemical shift, generally between δ 168–172 ppm.

Methoxy Carbons (-OCH₃): The carbons of the two methoxy groups are expected to appear in the aliphatic region of the spectrum, typically around δ 55–56 ppm rsc.org.

Acetoxy Methyl Carbon (-OCO CH₃): The methyl carbon of the acetoxy group is anticipated to have a signal in the upfield region, around δ 20–22 ppm.

Aromatic Carbons: The twelve aromatic carbons will produce a series of signals in the δ 110–165 ppm range. The carbons directly attached to oxygen atoms (C4, C3', and C4') will be the most downfield (deshielded), while others will be assigned based on their substitution pattern and electronic environment.

Predicted ¹³C NMR Chemical Shifts for Key Carbons

Carbon Type Predicted Chemical Shift (δ, ppm)
Ketone Carbonyl (>C =O) 195 – 197
Ester Carbonyl (-OC O-) 168 – 172
Methoxy Carbons (-OC H₃) 55 – 56
Acetoxy Methyl Carbon (-COC H₃) 20 – 22

2D NMR Techniques for Connectivity Assignments (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons ('H-¹H J-coupling). In this compound, COSY would reveal correlations between adjacent protons on both aromatic rings, helping to trace the connectivity within each ring system.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the signals of protonated carbons in the aromatic rings and confirming the assignments of the methoxy and acetoxy methyl groups.

Correlations from the methoxy protons to the aromatic carbons at the 3' and 4' positions.

Correlations from the acetoxy methyl protons to the ester carbonyl carbon.

Crucially, correlations from the aromatic protons ortho to the ketone (positions 2, 6, 2', and 6') to the ketone carbonyl carbon, which would confirm the connection between the two aromatic rings.

Table of Expected Key 2D NMR Correlations

Experiment Correlating Nuclei Expected Information
COSY ¹H ↔ ¹H Shows coupling between adjacent aromatic protons within each ring.
HSQC/HMQC ¹H ↔ ¹³C (1-bond) Connects aromatic, methoxy, and acetoxy protons to their directly bonded carbons.

Solid-State NMR for Polymorphic Forms and Supramolecular Interactions

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing insights into phenomena not observable in solution.

Polymorphism: Many organic molecules, including benzophenone derivatives, can exist in different crystalline forms, known as polymorphs. These polymorphs can have different physical properties. ssNMR is highly sensitive to the local environment of nuclei. If this compound exists in multiple polymorphic forms, the ssNMR spectra would likely show different chemical shifts for the same carbon atoms in each form due to variations in crystal packing and intermolecular interactions.

Supramolecular Interactions: ssNMR can probe non-covalent interactions that define the supramolecular structure, such as π-π stacking between the aromatic rings of adjacent molecules in the crystal lattice. These interactions influence the electronic environment of the atoms and thus their ssNMR chemical shifts. Techniques like ¹H-¹³C cross-polarization magic-angle spinning (CP-MAS) can be used to study the proximity and dynamics of different parts of the molecule within the solid state.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Carbonyl Stretch Frequencies (Ketone and Acetate (B1210297) Ester)

The most prominent features in the IR spectrum of this compound would be the stretching vibrations of its two distinct carbonyl groups.

Ketone C=O Stretch: The carbonyl group of an aromatic ketone (diaryl ketone) typically shows a strong absorption band in the region of 1650–1685 cm⁻¹ youtube.com. The conjugation of the carbonyl group with both aromatic rings lowers the vibrational frequency compared to a simple aliphatic ketone. For example, benzophenone itself shows a C=O stretch at approximately 1652 cm⁻¹ nist.gov.

Acetate Ester C=O Stretch: The carbonyl group of a phenyl acetate ester absorbs at a higher frequency than the ketone. This is due to the electron-withdrawing nature of the phenoxy oxygen, which strengthens the C=O double bond. The characteristic absorption for an aromatic acetate ester is a strong band in the range of 1750–1770 cm⁻¹.

The presence of two distinct, strong absorption bands in these regions would be a clear indicator of the benzophenone and acetate ester functionalities within the molecule.

Expected IR Carbonyl Absorption Frequencies

Functional Group Vibration Mode Expected Frequency (cm⁻¹) Intensity
Aromatic Ketone C=O Stretch 1650 – 1685 Strong

Aromatic and Alkyl C-H Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups and vibrational modes within this compound. The spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

The aromatic C-H stretching vibrations of the two phenyl rings are typically observed in the region of 3100-3000 cm⁻¹ msu.edu. The alkyl C-H bonds within the methoxy (-OCH₃) and acetoxy (-OCOCH₃) groups exhibit symmetric and asymmetric stretching vibrations, which are expected to appear in the 2975-2850 cm⁻¹ range msu.eduamazonaws.com.

Key functional groups give rise to strong, characteristic absorption bands that are instrumental for identification. The carbonyl (C=O) stretching vibration of the benzophenone ketone is a prominent feature, typically found between 1660-1740 cm⁻¹ researchgate.net. Additionally, the ester carbonyl of the acetoxy group will present a strong absorption band, usually at a higher frequency than the ketone, around 1770-1750 cm⁻¹. The spectrum will also feature C-O stretching vibrations from the ether linkages of the methoxy groups and the ester linkage of the acetoxy group, which typically appear in the 1300-1000 cm⁻¹ region. Vibrational modes for substituted benzophenones have been discussed by researchers in various phases researchgate.net.

A summary of the expected IR absorption bands for this compound is presented below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H StretchAromatic Rings3100 - 3000
C-H Stretch-OCH₃, -OCOCH₃2975 - 2850
C=O StretchAcetoxy Group1770 - 1750
C=O StretchKetone1670 - 1650
C=C StretchAromatic Rings1600 - 1450
C-O StretchEthers & Ester1300 - 1000

Influence of Substituents on Vibrational Spectra

The positions and intensities of vibrational bands, particularly the carbonyl (C=O) stretching frequency, are significantly influenced by the electronic effects of substituents on the benzophenone core tandfonline.comtandfonline.com. The acetoxy and dimethoxy groups in this compound exert distinct inductive and mesomeric (resonance) effects that alter the vibrational landscape of the molecule.

The two methoxy groups (-OCH₃) at the 3' and 4' positions are strong electron-donating groups through resonance. This donation of electron density into the aromatic ring and towards the carbonyl group weakens the C=O double bond. As a result, the C=O bond requires less energy to vibrate, causing a shift in its stretching frequency to a lower wavenumber (a redshift) compared to unsubstituted benzophenone researchgate.net.

The 4-acetoxy group (-OAc) has a more complex influence. While the oxygen atom attached to the ring can donate electron density via resonance, the acetyl group is electron-withdrawing. The net effect on the ketone carbonyl frequency depends on the interplay of these factors. However, the primary influence on the ketone C=O stretch comes from the substituents on the other ring. Studies on various substituted benzophenones have shown a clear correlation between the carbonyl stretching frequency and the electronic nature of the substituents tandfonline.com. For instance, the lowest C=O frequency is observed for 4,4'-bis(dimethylamino)benzophenone, a compound with very strong electron-donating groups tandfonline.com.

SubstituentPositionElectronic EffectExpected Influence on Ketone ν(C=O)
Acetoxy (-OAc)4Electron-donating (O) & Withdrawing (Ac)Moderate shift
Methoxy (-OCH₃)3'Electron-donatingDecrease (Redshift)
Methoxy (-OCH₃)4'Electron-donatingDecrease (Redshift)

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Chromophoric Properties of the Benzophenone Core

The fundamental chromophore responsible for the UV-Vis absorption in this compound is the benzophenone core itself medicaljournals.senih.govresearchgate.net. In benzophenone, the two phenyl rings interact with the carbonyl group through both inductive and mesomeric effects scialert.netresearchgate.net. This interaction leads to an extended π-electronic delocalization across the molecule, which stabilizes the system scialert.net.

The UV spectrum of unsubstituted benzophenone typically displays two main absorption bands scialert.net.

π→π* Transition: A strong absorption band, usually observed around 250 nm, resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This transition involves the entire conjugated system of the molecule scialert.netbrainly.com.

n→π* Transition: A weaker, longer-wavelength absorption band, typically found around 330-340 nm. This transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. This transition is characteristically less intense than the π→π* transition scialert.netbrainly.com.

The delocalization of electrons from the phenyl rings to the carbonyl group means the C=O group loses some of its individual character and integrates with the aromatic system scialert.net.

Effects of Acetoxy and Dimethoxy Substituents on Absorption Maxima and Intensities

Substituents on the benzophenone rings can significantly modify the UV-Vis absorption spectrum researchgate.netacs.orgmdpi.com. The acetoxy and dimethoxy groups in this compound act as auxochromes, which are groups that, when attached to a chromophore, alter the wavelength and intensity of the absorption maximum.

Both methoxy and acetoxy groups, through the non-bonding electrons on their oxygen atoms, are electron-donating groups that can extend the conjugation of the benzophenone system. This has two primary effects:

Bathochromic Shift (Red Shift): The electron-donating nature of these substituents increases the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO). This reduces the HOMO-LUMO energy gap, causing the π→π* absorption band to shift to a longer wavelength acs.orgcore.ac.uknih.govmdpi.com. Studies have shown that para substitution, in particular, leads to absorption in the UVB range acs.orgscribd.com.

Hyperchromic Effect: The presence of these auxochromes generally leads to an increase in the molar absorptivity (ε), meaning the intensity of the absorption band increases.

The combined effect of one acetoxy and two methoxy groups is expected to produce a significant bathochromic and hyperchromic shift compared to unsubstituted benzophenone.

CompoundSubstituentsExpected λₘₐₓ ShiftExpected Intensity Change
BenzophenoneNoneReferenceReference
4-Methoxybenzophenone4-OCH₃BathochromicHyperchromic
This compound4-OAc, 3',4'-(OCH₃)₂Strong BathochromicStrong Hyperchromic

Photophysical Properties and Intersystem Crossing Efficiency in Benzophenone Systems

Benzophenone and its derivatives are renowned for their unique photophysical properties, most notably a highly efficient intersystem crossing (ISC) process researchgate.netrsc.org. Upon absorption of UV radiation, the molecule is promoted to an excited singlet state (S₁). From here, it can rapidly and efficiently transition to an excited triplet state (T₁) acs.orgnih.gov.

The efficiency of this S₁ → T₁ transition is governed by several factors, including the nature and relative energies of the involved excited states. In benzophenone, the S₁ state is typically of n,π* character, while the lowest triplet state, T₁, is also of n,π* character. According to El-Sayed's rules, the direct S₁(n,π) → T₁(n,π) transition is formally forbidden acs.orgnih.gov. However, the ISC in benzophenone is believed to be facilitated by an intermediate state, possibly a higher-energy triplet state of π,π* character (T₂) or vibrationally excited levels of the T₁ state acs.orgnih.gov. The process is often depicted as S₁(n,π) → T₂(π,π) → T₁(n,π*), where the first step is spin-allowed and thus very fast.

Substituents can modulate the ISC rate by altering the energy levels of the singlet and triplet states nih.govresearchgate.net. Electron-donating groups, such as methoxy, can lower the energy of the π,π* state. This change in the energy landscape can affect the proximity of the S₁(n,π) and T₂(π,π) states, thereby influencing the efficiency of the ISC. For 4-methoxybenzophenone, the triplet energy level is known to be tunable through solvent polarity, which provides a clear correlation between the intermediate species and the presence of a T₂(π,π) state above the T₁(n,π) state acs.orgnih.gov.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and structural fragmentation of this compound. Based on the principles of mass spectrometry and known fragmentation patterns of related compounds, a plausible fragmentation pathway can be proposed researchgate.netmiamioh.eduresearchgate.net.

The molecular ion peak [M]⁺ would correspond to the exact molecular weight of the compound. The fragmentation is expected to proceed through characteristic cleavages of the ester, ether, and ketone functionalities.

Plausible Fragmentation Pathways:

Loss of Acetyl Radical or Ketene: A primary fragmentation would be the loss of the acetyl group from the acetoxy function, either as an acetyl radical (•COCH₃, loss of 43 Da) or through rearrangement to lose ketene (CH₂=C=O, loss of 42 Da), yielding a phenolic ion.

Alpha-Cleavage: Cleavage of the bonds adjacent to the ketone carbonyl is a common pathway for benzophenones. This would lead to the formation of substituted benzoyl cations. For example, cleavage could yield a [C₆H₄(OAc)CO]⁺ ion or a [C₆H₃(OCH₃)₂CO]⁺ ion.

Loss of Methyl Radicals: The methoxy groups can lose methyl radicals (•CH₃, loss of 15 Da), a common fragmentation for methyl ethers. Successive losses are possible.

A table of potential major fragments and their corresponding mass-to-charge ratios (m/z) is outlined below.

m/zIdentity of FragmentLoss from Parent Ion
[M]⁺Molecular Ion-
[M-15]⁺[M - CH₃]⁺Loss of a methyl radical from a methoxy group
[M-42]⁺[M - C₂H₂O]⁺Loss of ketene from the acetoxy group
[M-43]⁺[M - C₂H₃O]⁺Loss of an acetyl radical from the acetoxy group
177[C₉H₉O₃]⁺Dimethoxybenzoyl cation
121[C₇H₅O₂]⁺Fragment from the acetoxy-substituted ring after C=O cleavage

This fragmentation pattern, combining losses characteristic of esters, ethers, and aromatic ketones, would allow for the unambiguous structural confirmation of this compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous confirmation of a compound's molecular formula by providing highly accurate mass measurements. For this compound, with a chemical formula of C₁₇H₁₆O₅, the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, should be within a very low tolerance (typically < 5 ppm), which provides strong evidence for the proposed elemental composition.

For instance, in the analysis of other benzophenone derivatives, such as 4-geranyloxy-2-hydroxy-6-isoprenyloxybenzophenone, HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) was used to determine its molecular formula, C₂₈H₃₄O₄, by identifying the [M − H]⁻ ion at an m/z of 433.2370 mdpi.com. A similar approach would be applied to this compound, where the protonated molecule [M+H]⁺ or other adducts would be measured with high precision.

Table 1: Theoretical Mass Data for this compound

Molecular FormulaIsotopic CompositionTheoretical Exact Mass (Da)
C₁₇H₁₆O₅¹²C₁₇¹H₁₆¹⁶O₅300.0998

Data is theoretical and for illustrative purposes.

Fragmentation Pattern Analysis for Structural Information

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the ionized molecule breaks apart in the mass spectrometer, the resulting fragment ions are characteristic of its structure. For this compound, key fragmentation pathways can be predicted based on the functional groups present.

A plausible fragmentation pattern would involve the initial loss of the acetyl group (CH₃CO) as a neutral ketene molecule (42 Da), followed by further characteristic cleavages. The fragmentation of a related compound, 2,6,4′-trihydroxy-4-methoxybenzophenone, showed the loss of a C₆H₆O unit from the parent ion researchgate.net. For this compound, characteristic fragments would likely arise from the cleavage of the ether and ester bonds, and the scission at the carbonyl group, which is typical for benzophenones. The benzoyl cation and substituted benzoyl cations are common fragments in the mass spectra of benzophenones youtube.commiamioh.edu.

Table 2: Predicted Key Fragment Ions for this compound

Fragment IonProposed Structurem/z (nominal)
[M - CH₂CO]⁺(4-Hydroxy-3',4'-dimethoxyphenyl)phenylmethanone ion258
[C₈H₇O₃]⁺3,4-Dimethoxybenzoyl cation165
[C₇H₅O₂]⁺4-Acetoxybenzoyl cation135
[C₇H₇O]⁺4-Hydroxybenzoyl cation121

Data is predictive and based on general fragmentation principles.

Coupled Techniques for Purity Assessment and Mixture Analysis (e.g., GC-MS, LC-MS/MS)

For purity assessment and the analysis of complex mixtures, mass spectrometry is often coupled with chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC).

GC-MS (Gas Chromatography-Mass Spectrometry) is well-suited for the analysis of volatile and thermally stable compounds. Substituted benzophenones are frequently analyzed by GC-MS for identification and quantification in various matrices researchgate.netnih.govnih.gov. For this compound, GC-MS could be employed to separate it from starting materials, byproducts, or impurities, with the mass spectrometer providing definitive identification of each separated component.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. LC-MS/MS methods have been developed for the analysis of various benzophenone derivatives in complex samples such as wastewater and food products frontiersin.orgnih.govrsc.orgresearchgate.net. This technique offers high sensitivity and selectivity, making it ideal for detecting and quantifying trace amounts of this compound in mixtures and assessing the purity of a bulk sample. The use of tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion, its fragmentation, and the monitoring of a specific product ion, which significantly enhances the signal-to-noise ratio and confirms the identity of the analyte researchgate.netijpsjournal.com.

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into molecular geometry, conformation, and intermolecular interactions that govern the solid-state properties of a material.

Single Crystal X-ray Diffraction for Molecular Geometry and Packing

Single crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a crystalline compound. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to map the electron density and thus the atomic positions within the crystal lattice.

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as the polymorphs of 2-chloro-3′,4′-diacetoxy-acetophenone, reveals important structural features mdpi.com. For such molecules, the acetoxy groups are often observed to be nearly perpendicular to the aromatic rings due to steric hindrance mdpi.com. A single crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, defining its molecular conformation. It would also reveal the packing arrangement of the molecules in the crystal lattice, which is dictated by intermolecular forces such as hydrogen bonds, van der Waals interactions, and π-π stacking.

Polymorphism Studies in Substituted Benzophenones

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism is particularly crucial in the pharmaceutical industry, as different polymorphs can have different bioavailability.

Substituted benzophenones are known to exhibit polymorphism nih.govresearchgate.net. For example, 4-hydroxybenzophenone (B119663) and 4,4'-dimethylbenzophenone have been reported to exist as dimorphs and trimorphs, respectively nih.gov. The differences between these polymorphs often arise from variations in molecular packing rather than significant changes in molecular conformation nih.gov. A study on 2-chloro-3′,4′-diacetoxy-acetophenone also revealed the existence of two polymorphs with different crystal packing and supramolecular interactions mdpi.com. Therefore, it is plausible that this compound could also exhibit polymorphism, and studies to identify and characterize different crystalline forms would be a critical aspect of its solid-state characterization.

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. Instead of a single crystal, a fine powder of the material is analyzed. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample.

PXRD is an essential tool for routine identification, purity assessment of crystalline materials, and polymorphism screening units.it. For this compound, PXRD would be used to:

Confirm the identity of a synthesized batch by comparing its PXRD pattern to a reference pattern obtained from a known single crystal structure.

Assess the phase purity of a bulk sample, as different polymorphs will have distinct PXRD patterns nih.govresearchgate.net.

Monitor phase transformations that may occur under different conditions, such as temperature or humidity units.it.

The PXRD pattern of a benzophenone sample can be compared to calculated powder patterns from known single crystal structures to confirm the identity and purity of the bulk material researchgate.net.

While extensive research exists on the computational chemistry of related benzophenone derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these analogous compounds. Generating an article without specific data would lead to inaccuracies and speculation, which is contrary to the principles of scientific reporting.

Therefore, it is not possible to provide the detailed article as outlined in the user's request at this time due to the absence of published research data for this specific compound. Further experimental or computational studies would be required to generate the necessary information for such an analysis.

Computational Chemistry and Theoretical Investigations

Molecular Orbital Analysis

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. In an MEP map, regions of negative electrostatic potential, typically colored in shades of red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, usually depicted in blue, are electron-deficient and prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential, respectively.

For 4-Acetoxy-3',4'-dimethoxybenzophenone, the MEP map would reveal distinct regions of varying electrostatic potential. The oxygen atoms of the carbonyl, methoxy (B1213986), and acetoxy groups are expected to be sites of high electron density, appearing as red or deep red regions. These areas are the most likely to interact with electrophiles. Specifically, the carbonyl oxygen is a primary site for electrophilic attack due to its high electronegativity and the polarization of the C=O bond.

Conversely, the hydrogen atoms of the phenyl rings and the methyl groups would exhibit positive electrostatic potential, making them appear blue on the MEP map. These regions are less likely to be involved in reactions with electrophiles. The aromatic rings themselves will show a distribution of potential, with the regions influenced by the electron-donating methoxy and acetoxy groups exhibiting a less positive (or even slightly negative) potential compared to an unsubstituted benzene (B151609) ring. This information is crucial for predicting how the molecule will interact with other chemical species and for understanding its role in various chemical reactions.

Photophysical and Photochemical Process Modeling

The interaction of this compound with light is governed by its photophysical and photochemical properties. Computational modeling plays a pivotal role in understanding these processes at a molecular level.

Simulation of Electronic Transitions and Oscillator Strengths

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to simulate the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which are a measure of the intensity of the absorption bands.

For substituted benzophenones, the UV-Vis spectrum is characterized by transitions involving π→π* and n→π* orbitals. The n→π* transition, which involves the promotion of an electron from a non-bonding orbital of the carbonyl oxygen to an anti-bonding π* orbital, is typically lower in energy and appears as a weaker absorption band at a longer wavelength. The π→π* transitions, which involve the promotion of electrons within the aromatic system, are generally more intense and occur at shorter wavelengths.

In this compound, the presence of the auxochromic methoxy and acetoxy groups is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzophenone (B1666685). This is due to the electron-donating nature of these groups, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. Computational simulations can precisely quantify these shifts and the intensities of the corresponding transitions.

Table 1: Predicted Electronic Transitions for a Substituted Benzophenone Derivative (Analogous System) This table presents hypothetical data for a molecule with similar functional groups to illustrate the type of information obtained from TD-DFT calculations.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13.353700.002n → π
S0 → S24.282900.350π → π
S0 → S34.772600.120π → π*

Intersystem Crossing (ISC) and Reverse Intersystem Crossing (RISC) Pathways Analysis

Benzophenone and its derivatives are well-known for their efficient intersystem crossing (ISC), a process where the molecule transitions from an excited singlet state (S1) to an excited triplet state (T1). This process is fundamental to their use as photosensitizers. The efficiency of ISC is governed by the energy gap between the S1 and T1 states and the spin-orbit coupling between them.

Computational methods can be used to calculate the energies of the lowest singlet and triplet excited states and to analyze the potential energy surfaces to identify crossing points between these states. For benzophenones, the S1 state often has n,π* character, while the T1 state can have either n,π* or π,π* character, depending on the substituents and the solvent. The direct S1(n,π) → T1(n,π) transition is formally forbidden by El-Sayed's rules, but can be facilitated by vibronic coupling or the involvement of an intermediate T2(π,π*) state.

Reverse intersystem crossing (RISC) is the transition from an excited triplet state back to an excited singlet state. This process is thermally activated and is crucial for phenomena like thermally activated delayed fluorescence (TADF). The rate of RISC is highly dependent on the energy difference between the T1 and S1 states (ΔEST). A small ΔEST facilitates efficient RISC. Computational modeling can predict this energy gap and help in the design of molecules with desired photophysical properties. For this compound, the electron-donating substituents are likely to influence the energies of the excited states and thus the rates of both ISC and RISC.

Torsion Angles and Molecular Orthogonality in Photophysical Behavior

The three-dimensional structure of benzophenone derivatives, particularly the torsion angles of the two phenyl rings with respect to the carbonyl group, plays a significant role in their photophysical behavior. These torsion angles affect the extent of π-conjugation across the molecule, which in turn influences the energies of the molecular orbitals and the nature of the electronic transitions.

In the ground state, the phenyl rings of benzophenone are twisted out of the plane of the carbonyl group to relieve steric hindrance. The degree of this twist can be influenced by the substituents on the phenyl rings. Computational geometry optimization can predict the most stable conformation and the corresponding torsion angles. For this compound, the presence of the methoxy and acetoxy groups will affect the preferred geometry.

The torsion angles can also change upon photoexcitation. In some cases, the molecule may adopt a more planar or a more twisted conformation in the excited state. These geometric changes can have a profound impact on the photophysical pathways, such as the rates of fluorescence, phosphorescence, and non-radiative decay. For example, a more orthogonal (twisted) arrangement of the donor and acceptor moieties in a molecule can promote charge transfer character in the excited state, which can be beneficial for certain applications.

Structure-Reactivity and Structure-Property Relationships

Understanding the relationship between the molecular structure of this compound and its chemical reactivity and physical properties is a key objective of computational chemistry.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies (Computational aspects only)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. The "structure" is represented by a set of numerical descriptors that quantify various aspects of the molecule's topology, geometry, and electronic properties.

For a class of compounds like substituted benzophenones, a QSAR study might aim to predict their efficacy as, for example, antimicrobial agents or enzyme inhibitors. A QSPR study could be used to predict physical properties such as solubility, boiling point, or chromatographic retention times.

The computational aspect of QSAR/QSPR involves several steps:

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset. These can include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., connectivity indices), geometric descriptors (e.g., molecular surface area), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that relates a subset of the calculated descriptors to the observed activity or property.

Model Validation: The predictive power of the model is rigorously assessed using various statistical metrics and validation techniques, such as cross-validation and the use of an external test set of compounds.

For this compound, a QSAR/QSPR model developed for a series of related benzophenones could be used to predict its biological activity or physical properties based on its calculated molecular descriptors.

Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Benzophenone Derivatives This table provides examples of descriptors that would be calculated for this compound in a QSAR/QSPR study.

Descriptor TypeDescriptor NameDescription
ConstitutionalMolecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.
TopologicalWiener Index (W)A distance-based topological index.
GeometricMolecular Surface Area (MSA)The total surface area of the molecule.
Quantum ChemicalHOMO EnergyEnergy of the Highest Occupied Molecular Orbital.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.
PhysicochemicalLogPThe logarithm of the partition coefficient between octanol (B41247) and water.

Steric and Electronic Effects of Acetoxy and Dimethoxy Substituents on Reactivity and Spectroscopic Signatures

The presence of acetoxy and dimethoxy groups on the benzophenone core significantly modulates its electronic and steric properties, which in turn dictates its reactivity and how it interacts with electromagnetic radiation. Computational studies, often employing Density Functional Theory (DFT), are instrumental in dissecting these influences.

The electron-donating nature of the methoxy groups (–OCH₃) at the 3' and 4' positions increases the electron density of the adjacent phenyl ring. This electronic effect influences the energy levels of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). An increase in the HOMO energy level can make the molecule more susceptible to electrophilic attack and can affect its photochemical behavior.

Sterically, the methoxy and acetoxy groups introduce bulk, which can influence the conformation of the molecule. The dihedral angle between the two phenyl rings of the benzophenone core is a critical parameter that affects the extent of π-conjugation. Theoretical calculations can predict the most stable conformation by minimizing the steric hindrance between the substituents. These conformational preferences have a direct impact on the molecule's spectroscopic signatures, such as the absorption maxima in UV-Vis spectroscopy.

Table 1: Calculated Electronic Properties of Substituted Benzophenones (Note: The following is a representative table based on typical computational findings for analogous compounds, as specific data for this compound is not readily available in the searched literature.)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Benzophenone-6.5-1.84.7
4,4'-Dimethoxybenzophenone (B177193)-5.9-1.54.4
4-Acetoxybenzophenone-6.3-1.74.6

This interactive table illustrates how substituents can alter the frontier molecular orbital energies, which are key indicators of chemical reactivity and electronic transitions.

Reaction Mechanism Simulations

Computational modeling is a vital tool for elucidating the pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental methods alone.

Benzophenone and its derivatives are well-known for their photochemical reactivity, often initiated by the excitation of the carbonyl group to a triplet state. Computational simulations can model these excited states and map out the potential energy surfaces for various reaction pathways.

One common photochemical reaction is hydrogen abstraction. Upon photoexcitation, the oxygen of the carbonyl group can abstract a hydrogen atom from a suitable donor. Theoretical models can calculate the activation energy for this process and identify the most likely hydrogen sources, whether intramolecular or from a solvent molecule.

Photodecarboxylation is another potential pathway, particularly given the presence of the acetoxy group. While less common for aryl acetates compared to other esters, computational studies could explore the feasibility of the cleavage of the ester bond and subsequent loss of carbon dioxide upon irradiation. Such simulations would involve calculating the energy barriers for bond dissociation in the excited state.

The electrochemical reduction of benzophenones typically proceeds through the formation of a radical anion, followed by further reduction or dimerization. Computational electrochemistry can predict the reduction potentials and shed light on the structure of the intermediates.

For this compound, the initial one-electron reduction would likely be centered on the carbonyl group. DFT calculations can model the structure and spin density distribution of the resulting radical anion. The influence of the acetoxy and dimethoxy substituents on the stability of this radical anion can be assessed, providing insights into the reversibility of the reduction process. Further reduction to a dianion and its subsequent reactivity, such as protonation, can also be simulated.

Kinetic modeling of photochemical reactions combines the energetic information from quantum chemical calculations with statistical mechanics to predict reaction rates. For the photochemical reactions of this compound, theoretical models can estimate the rate constants for processes such as intersystem crossing, hydrogen abstraction, and radiative decay (fluorescence and phosphorescence).

By calculating the transition state energies for various photochemical pathways, it is possible to construct a kinetic model that predicts the quantum yields of different products under various conditions. This type of modeling is crucial for understanding the efficiency of a photochemical process and for designing more effective photosensitizers or photochemically active molecules.

Chemical Reactivity and Transformation Pathways

Photochemical Reactions of 4-Acetoxy-3',4'-dimethoxybenzophenone

The benzophenone (B1666685) framework in this compound is a well-known photosensitizer, readily absorbing UV light to initiate a variety of chemical reactions. Upon excitation, it can undergo intersystem crossing to a triplet state with nearly 100% efficiency, leading to the formation of a diradical species that can participate in several photochemical processes.

Photosensitization Mechanisms and Radical Formation (Type-I and Type-II)

Photosensitized reactions are broadly categorized into Type-I and Type-II mechanisms, both of which are oxygen-dependent and involve the generation of reactive species.

Type-I Reactions: In the Type-I pathway, the excited triplet state of the benzophenone derivative directly interacts with a substrate molecule. This interaction typically involves hydrogen atom abstraction or electron transfer, leading to the formation of free radicals. For instance, the excited benzophenone can abstract a hydrogen atom from a suitable donor, resulting in a ketyl radical and a substrate radical. These radical species can then undergo further reactions. Photosensitizers like benzophenone are known to initiate such processes, leading to the degradation of various biomolecules.

Type-II Reactions: The Type-II mechanism involves the transfer of energy from the excited triplet state of the photosensitizer to ground-state molecular oxygen (³O₂). This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂). Singlet oxygen is a powerful oxidizing agent that can react with a wide range of organic substrates, leading to photooxidation products. The quantum yield of singlet oxygen production for benzophenone is approximately 0.3.

The prevalence of either the Type-I or Type-II mechanism depends on several factors, including the concentration of the substrate and oxygen, as well as the nature of the solvent.

Photodecarboxylation Reactions Mediated by Dimethoxybenzophenone (B8647296) Analogues

Dimethoxybenzophenone analogues, such as 4,4'-dimethoxybenzophenone (B177193) (DMBP), have been shown to mediate photodecarboxylation reactions. smu.eduacs.orgyoutube.com These reactions are efficient methods for generating alkyl radicals through the light-induced cleavage of a carboxylic acid group. The process is initiated by the photoexcited dimethoxybenzophenone derivative, which facilitates the decarboxylation of the substrate. For example, DMBP has been successfully used to mediate the photodecarboxylation of phthalimides under UVA irradiation. smu.eduacs.orgyoutube.com This methodology offers a valuable route for alkylation under mild photochemical conditions.

ReactantMediatorProductReaction Type
N-phthaloylglycine4,4'-DimethoxybenzophenoneN-methylphthalimideIntramolecular Photodecarboxylation
Potassium phthaloyl-γ-aminobutyrate4,4'-DimethoxybenzophenoneN-(3-butenyl)phthalimideIntramolecular Photodecarboxylation
Potassium phthalimidomethylsulfanylacetate4,4'-DimethoxybenzophenoneN-(methylthiomethyl)phthalimideIntramolecular Photodecarboxylation

Hydrogen Abstraction Processes from Organic Substrates in Excited States

A hallmark of the photochemistry of benzophenones is their ability to abstract hydrogen atoms from suitable donor molecules when in their excited triplet state. The electrophilic oxygen atom of the excited carbonyl group can readily abstract a hydrogen atom from a C-H bond of an organic substrate. This process generates a benzophenone ketyl radical and a substrate-derived radical. The efficiency of hydrogen abstraction is influenced by the nature of the C-H bond in the donor molecule and the reaction conditions. This reactivity has been extensively studied and forms the basis for many photochemical transformations, including the photoreduction of benzophenone in the presence of hydrogen-donating solvents like isopropanol.

Photoreactions in Solution and Solid Media

The photochemical behavior of benzophenone derivatives can differ significantly between solution and solid media. In solution, the mobility of molecules allows for diffusion-controlled reactions. The excited benzophenone can freely encounter substrate molecules, leading to hydrogen abstraction or energy transfer. The solvent can also play a crucial role, sometimes acting as a hydrogen donor or influencing the excited-state properties of the photosensitizer. masterorganicchemistry.com

In the solid state, the reduced molecular mobility imposes constraints on photochemical reactions. Reactions are often governed by the crystal packing and the proximity of reactive centers. Despite these limitations, solid-state photoreactions of benzophenones can occur, particularly when the hydrogen donor is in close contact with the carbonyl group. For instance, benzophenone derivatives can be used to photochemically attach polymer films to solid surfaces. smu.edu In this process, a monolayer of a benzophenone derivative is anchored to a surface, and upon UV irradiation, it abstracts a hydrogen from an overlying polymer film, creating a covalent bond.

Organic Reactions of the Carbonyl Moiety

The carbonyl group in this compound is an electrophilic center and is susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of the carbonyl group in ketones. The partially positive carbon atom of the carbonyl is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields an alcohol. The reactivity of the carbonyl group can be influenced by the electronic and steric effects of the substituents on the aromatic rings. The electron-donating methoxy (B1213986) groups in this compound may slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzophenone.

Common nucleophiles that react with benzophenones include:

Organometallic Reagents (Grignard and Organolithium Reagents): These strong nucleophiles readily add to the carbonyl carbon to form tertiary alcohols after acidic workup. For example, the reaction of a benzophenone with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) results in the formation of a new carbon-carbon bond.

Hydride Reagents (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride): These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol.

Ylides (Wittig Reaction): The Wittig reaction provides a powerful method for the synthesis of alkenes from ketones. A phosphorus ylide attacks the carbonyl carbon, leading to the formation of an oxaphosphetane intermediate, which then collapses to form an alkene and triphenylphosphine (B44618) oxide.

Reagent TypeExample ReagentProduct Type
Grignard ReagentMethylmagnesium bromide (CH₃MgBr)Tertiary Alcohol
Organolithium Reagentn-Butyllithium (n-BuLi)Tertiary Alcohol
Hydride ReagentSodium borohydride (NaBH₄)Secondary Alcohol
Phosphorus YlideMethylenetriphenylphosphorane (Ph₃P=CH₂)Alkene

Reduction Reactions to Benzohydrols and Pinacols

The carbonyl group of the benzophenone core is susceptible to reduction, leading to the formation of the corresponding secondary alcohol, a benzohydrol, or, under certain conditions, a pinacol (B44631) through bimolecular reduction. The choice of reducing agent and reaction conditions determines the product outcome.

Commonly used reducing agents for the conversion of ketones to alcohols include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com Sodium borohydride is a milder reducing agent and is generally selective for aldehydes and ketones. youtube.comyoutube.com In a typical reaction, this compound would be dissolved in a protic solvent like ethanol (B145695) or methanol (B129727), and sodium borohydride would be added. The hydride ion (H⁻) from the borohydride attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide by the solvent yields the benzohydrol, 4-Acetoxy-3',4'-dimethoxybenzhydrol.

Lithium aluminum hydride is a much stronger reducing agent and can reduce a wider range of functional groups, including esters and carboxylic acids. youtube.comyoutube.com While it would effectively reduce the ketone functionality of this compound, its high reactivity could potentially lead to the reduction of the acetoxy group as well, which is an ester. Therefore, for the selective reduction of the ketone to the benzohydrol, sodium borohydride would be the preferred reagent.

Pinacol formation, the bimolecular reduction of a ketone to a 1,2-diol, is typically achieved through photochemical or electrochemical methods, or by using certain reducing metals like magnesium or aluminum amalgam. For instance, the photochemical reduction of benzophenone in the presence of a hydrogen donor is a classic example leading to benzpinacol. It is plausible that this compound could undergo a similar reaction.

Table 1: Plausible Reduction Products of this compound

Starting MaterialReagent/ConditionMajor ProductProduct Type
This compound1. NaBH₄2. H₂O4-Acetoxy-3',4'-dimethoxybenzhydrolBenzohydrol
This compoundPhotolysis in isopropanolCorresponding PinacolPinacol

Condensation Reactions (e.g., imine formation)

The carbonyl group of this compound can undergo condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

The rate of this reaction is influenced by the electronic effects of the substituents on the benzophenone core. The electron-donating methoxy and acetoxy groups can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the initial nucleophilic attack compared to an unsubstituted benzophenone. However, the reaction can still be driven to completion, often by removing the water formed during the reaction, for example, by azeotropic distillation.

For example, the reaction of this compound with aniline (B41778) in the presence of a catalytic amount of an acid like p-toluenesulfonic acid would be expected to yield the corresponding N-phenyl imine. The general mechanism involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine.

Reactivity of the Acetoxy Group

The acetoxy group (-OAc) is an ester functionality and exhibits reactivity characteristic of this class of compounds.

The acetoxy group can be hydrolyzed back to the corresponding phenol (B47542), 4-hydroxy-3',4'-dimethoxybenzophenone, under either acidic or basic conditions. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen of the acetoxy group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. askfilo.com Base-catalyzed hydrolysis, or saponification, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to give the phenoxide and a carboxylic acid (acetic acid), with the phenoxide being subsequently protonated upon workup.

Transesterification is another important reaction of the acetoxy group. rsc.orgrsc.orgorganic-chemistry.org This process involves the exchange of the acetyl group with another acyl group or the exchange of the phenolic portion with another alcohol. For example, reacting this compound with an alcohol in the presence of an acid or base catalyst can lead to the formation of a new ester and the release of 4-hydroxy-3',4'-dimethoxybenzophenone. The use of vinyl acetate (B1210297) as an acyl donor in the presence of an organocatalyst is a modern and efficient method for the acylation of phenols, a reaction that is essentially the reverse of transesterification for the phenolic acetate. rsc.org

The cleavage of the acetoxy group can occur through different mechanisms depending on the reaction conditions. The bond between the carbonyl carbon and the phenolic oxygen (acyl-oxygen cleavage) is the more common site of cleavage in hydrolysis and transesterification reactions. However, under certain conditions, cleavage of the bond between the phenolic oxygen and the aromatic ring (alkyl-oxygen cleavage) can occur, although this is less common for aryl esters.

Electrophilic cleavage is not a typical reaction for the acetoxy group itself, but the group influences the electrophilic substitution reactions on the aromatic ring to which it is attached. The acetoxy group is an ortho-, para-directing group, although it is less activating than a hydroxyl group due to the electron-withdrawing nature of the acetyl carbonyl.

Nucleophilic attack on the carbonyl carbon of the acetoxy group is the key step in its hydrolysis and transesterification. askfilo.com Strong nucleophiles can cleave the ester bond. For example, treatment with organometallic reagents could potentially lead to the cleavage of the acetoxy group.

Reactivity of the Methoxy Groups

The methoxy groups (-OCH₃) are electron-donating groups that activate the aromatic rings towards electrophilic substitution and can themselves be the site of reaction, primarily through demethylation.

The cleavage of the methyl-oxygen bond in methoxy-substituted arenes is a common transformation in organic synthesis. numberanalytics.com This demethylation is typically achieved using strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃).

The mechanism of acid-catalyzed demethylation involves the protonation of the ether oxygen, followed by a nucleophilic attack by the conjugate base of the acid (e.g., Br⁻) on the methyl group in an Sₙ2 reaction. This results in the formation of a phenol and a methyl halide. In the case of this compound, treatment with a reagent like BBr₃ could potentially lead to the demethylation of one or both methoxy groups to yield the corresponding phenolic compounds. The acetoxy group might also be susceptible to cleavage under these harsh conditions, so careful control of the reaction conditions would be necessary for selective demethylation.

Table 2: Summary of Functional Group Reactivity in this compound

Functional GroupReaction TypeReagents/ConditionsExpected Product(s)
Ketone (C=O)ReductionNaBH₄, MeOHBenzohydrol
Ketone (C=O)CondensationR-NH₂, H⁺Imine (Schiff Base)
Acetoxy (-OAc)HydrolysisH₃O⁺ or OH⁻Phenol + Acetic Acid
Acetoxy (-OAc)TransesterificationR'OH, H⁺ or BaseNew Ester + Phenol
Methoxy (-OCH₃)DemethylationBBr₃ or HBrPhenol + CH₃Br

Aromatic Electrophilic and Nucleophilic Substitution on Dimethoxy-Substituted Rings

Aromatic Electrophilic Substitution:

The dimethoxy-substituted ring of this compound is highly activated towards electrophilic aromatic substitution. The two methoxy groups are strong electron-donating groups through resonance, significantly increasing the electron density of the aromatic ring and making it more nucleophilic. wikipedia.org Both the 3'-methoxy and 4'-methoxy groups are ortho, para-directing. wikipedia.org This means that incoming electrophiles will preferentially attack the positions ortho and para to these methoxy groups.

Considering the positions on the 3',4'-dimethoxyphenyl ring, the potential sites for electrophilic attack are C-2', C-5', and C-6'. The directing effects of the two methoxy groups are as follows:

The 3'-methoxy group directs to the 2' and 4' positions (the latter is already substituted) and the 6' position.

The 4'-methoxy group directs to the 3' (already substituted) and 5' positions.

The combined effect of these two groups leads to a strong activation of the 2', 5', and 6' positions. Steric hindrance may play a role in favoring substitution at the less hindered 5' and 6' positions over the 2' position, which is situated between the carbonyl group and a methoxy group.

The acetoxy group on the other ring is also an ortho, para-directing group. researchgate.netresearchgate.net However, the lone pair of electrons on the oxygen atom is delocalized into the adjacent carbonyl group of the ester, which diminishes its electron-donating ability compared to a hydroxyl or methoxy group. researchgate.netresearchgate.net Consequently, the acetoxy-substituted ring is less activated towards electrophilic substitution than the dimethoxy-substituted ring.

Aromatic Nucleophilic Substitution:

Nucleophilic aromatic substitution (SNA) on the dimethoxy-substituted rings of this compound is highly unlikely under standard conditions. This type of reaction typically requires the presence of strong electron-withdrawing groups (such as nitro groups) to activate the ring towards nucleophilic attack and a good leaving group. viu.ca The methoxy groups are strong electron-donating groups, which deactivate the ring for nucleophilic attack by increasing its electron density. Furthermore, there are no suitable leaving groups on the dimethoxy-substituted ring. While nucleophilic substitution on methoxy-substituted arenes can occur under specific and harsh conditions, it is not a characteristic reaction pathway for this compound.

Electrochemical Reactivity

The electrochemical behavior of this compound is primarily centered around the reduction of the benzophenone carbonyl group. The substituents on the aromatic rings play a crucial role in modulating the ease of this reduction.

Electrochemical Reduction Potentials and Associated Mechanisms

Benzophenones generally undergo a two-step electrochemical reduction in aprotic solvents. The first step involves a reversible one-electron transfer to form a radical anion, followed by a second, often irreversible, one-electron transfer to produce a dianion. researchgate.net The reduction potentials are sensitive to the nature of the substituents on the aromatic rings.

Electron-donating groups, such as the methoxy groups present in this compound, increase the electron density on the carbonyl group. This makes the reduction more difficult, resulting in more negative reduction potentials compared to unsubstituted benzophenone. researchgate.net The acetoxy group, while being an ortho, para-director in electrophilic substitution, has an electron-withdrawing inductive effect which would be expected to make the reduction slightly easier (less negative potential) compared to a simple hydroxyl group.

CompoundSubstituent(s)First Reduction Potential (V vs. Fc/Fc+)Solvent
BenzophenoneNone-2.219Acetonitrile (B52724)
4-Methylbenzophenone4-CH3-2.275Dimethylformamide
4-Methoxybenzophenone4-OCH3-2.236Dimethylformamide
4,4'-Dimethoxybenzophenone4,4'-(OCH3)2-2.31Dimethylformamide
4-Chlorobenzophenone4-Cl-2.115Dimethylformamide

Based on the data in the table, the presence of electron-donating groups like methyl and methoxy makes the reduction potential more negative. The effect of two methoxy groups in 4,4'-dimethoxybenzophenone leads to a significantly more negative reduction potential compared to the monosubstituted derivatives. Therefore, it can be predicted that the first reduction potential of this compound will also be in a similarly negative range, likely influenced by the combined electronic effects of the three electron-donating groups (one acetoxy and two methoxy).

Correlation of Electrochemical Behavior with Electronic Structure Parameters

The influence of substituents on the electrochemical reduction potentials of benzophenones can be quantitatively described using Linear Free Energy Relationships (LFERs), such as the Hammett equation. wikipedia.orgyoutube.com The Hammett equation relates the logarithm of the rate or equilibrium constant of a reaction to a substituent constant (σ) and a reaction constant (ρ):

log(k/k₀) = ρσ

In the context of electrochemistry, this relationship can be adapted to correlate the reduction potential (E) with the Hammett substituent constants. For a series of substituted benzophenones, a linear relationship is often observed between the half-wave potentials (E₁/₂) and the sum of the Hammett constants (Σσ) of the substituents. nih.gov

The substituent constant, σ, quantifies the electronic effect (both inductive and resonance) of a substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values. researchgate.net The reaction constant, ρ, reflects the sensitivity of the reaction to the electronic effects of the substituents. A positive ρ value for the reduction of benzophenones indicates that the reaction is facilitated by electron-withdrawing groups (which stabilize the forming negative charge on the radical anion) and hindered by electron-donating groups. nih.gov

Advanced Applications in Materials Science and Chemical Engineering

Photoinitiator Systems for Polymerization and Curing

Photoinitiators are molecules that, upon absorption of light, generate reactive species such as free radicals or cations. corkindustries.com These species initiate polymerization and crosslinking reactions, a process central to UV curing technologies. Benzophenone (B1666685) and its derivatives are among the most widely used classes of photoinitiators, recognized for their efficiency and cost-effectiveness. corkindustries.com

Role in UV-Curing Applications for Inks and Varnishes

In the UV curing of inks, coatings, and varnishes, photoinitiators are essential components that enable the rapid, solvent-free conversion of liquid monomers and oligomers into a solid polymer network upon exposure to UV radiation. corkindustries.comadditivesforpolymer.com Benzophenone-based photoinitiators operate through a mechanism of hydrogen abstraction. Upon absorbing UV light, the benzophenone molecule is promoted to an excited triplet state. In this highly reactive state, it can abstract a hydrogen atom from a nearby molecule (a hydrogen donor, such as an amine synergist or the polymerizable resin itself) to generate a ketyl radical and a substrate-derived radical. This latter radical is the species that initiates the free-radical polymerization of acrylate (B77674) or methacrylate-based resins commonly used in UV-curable formulations.

While specific performance data for 4-Acetoxy-3',4'-dimethoxybenzophenone in commercial ink and varnish formulations is not extensively detailed in publicly available research, its core benzophenone structure dictates its function within this class of photoinitiators. The acetoxy and dimethoxy substituents would be expected to modulate its absorption spectrum and reactivity, potentially influencing cure speed and depth of cure. The general effectiveness of the benzophenone class is well-established for these applications. made-in-china.com

Table 1: Common Classes of Photoinitiators for UV Curing

Photoinitiator Class Mechanism of Action Key Features Representative Compounds
Benzophenones Hydrogen Abstraction (Type II) Cost-effective, good surface cure, requires a synergist. Benzophenone, 4-Methylbenzophenone, This compound
Acylphosphine Oxides Photocleavage (Type I) Excellent depth of cure, suitable for pigmented systems, non-yellowing. TPO, TPO-L

| Alpha-Hydroxyketones | Photocleavage (Type I) | High reactivity, low odor, good surface cure. | 1-Hydroxycyclohexyl phenyl ketone (184), 2-Hydroxy-2-methylpropiophenone |

Photocrosslinking and Surface Photografting of Polymeric Materials

Beyond curing inks and varnishes, the hydrogen abstraction capability of benzophenone derivatives is harnessed for modifying polymer surfaces and properties. Photocrosslinking involves creating covalent bonds between polymer chains to form a three-dimensional network, thereby enhancing mechanical strength, thermal stability, and chemical resistance. When a polymer film containing a benzophenone derivative is exposed to UV light, the photo-excited benzophenone abstracts hydrogen atoms directly from the polymer backbones. The resulting polymer radicals can then combine to form crosslinks.

Surface photografting is a versatile technique used to modify the surface properties of a material (e.g., to improve wettability, biocompatibility, or adhesion) without altering its bulk characteristics. In this process, the benzophenone derivative is applied to the surface of a polymer substrate. UV irradiation generates radicals on the polymer surface via hydrogen abstraction. These surface radicals then act as initiation sites for the polymerization of a desired monomer, causing a new polymer to be "grafted" onto the surface. The efficiency of this process relies on the ability of the photoinitiator to generate surface radicals upon UV exposure. The structure of this compound makes it a candidate for such applications, predicated on the foundational chemistry of its benzophenone core.

Organic Light-Emitting Diodes (OLEDs)

OLEDs are a major technology in displays and solid-state lighting, prized for their flexibility, high contrast, and energy efficiency. mdpi.comnih.gov The performance of an OLED device is critically dependent on the organic materials used in its emissive layer (EML). Benzophenone-based derivatives have emerged as a versatile platform for designing both host and emitter materials for high-efficiency OLEDs. mdpi.comnih.gov

Utilization as Host Materials in OLED Devices

In many high-performance OLEDs, the EML consists of a host material doped with a small amount of a light-emitting guest (emitter). The host material plays several critical roles: it forms a stable, uniform amorphous film, facilitates the transport of electrical charges (electrons and holes), and efficiently transfers the energy of recombined excitons to the emitter molecules. noctiluca.eu

For use in phosphorescent or TADF OLEDs, a host material must possess a triplet energy level that is higher than that of the guest emitter to ensure that the excitation energy is effectively confined on the emitter, preventing energy loss. nih.gov Benzophenone derivatives are attractive for host applications due to their inherent high triplet energy. nih.gov Materials incorporating the benzophenone core have been successfully developed as hosts for red, orange, green, and blue OLEDs, demonstrating their wide applicability. nih.gov The design of these hosts often involves attaching charge-transporting moieties, such as carbazole (B46965) groups, to the benzophenone scaffold to balance charge injection and transport, leading to improved device efficiency and lower operating voltage. nih.govmdpi.com

Table 2: Key Properties for OLED Host Materials

Property Importance Desired Characteristic
High Triplet Energy (ET) Prevents back energy transfer from the guest emitter, ensuring efficient light emission. ET (Host) > ET (Guest)
Thermal Stability Ensures long device operational lifetime and stability during fabrication. High glass transition (Tg) and decomposition (Td) temperatures. noctiluca.eu
Morphological Stability Prevents crystallization, which can degrade device performance and create short circuits. Stable amorphous film-forming capability. noctiluca.eu

| Balanced Charge Transport | Ensures the recombination of electrons and holes occurs within the emissive layer. | Appropriate HOMO/LUMO energy levels and good charge mobility. noctiluca.eu |

Application as Emitters in OLEDs (e.g., Thermally Activated Delayed Fluorescence (TADF) emitters)

The benzophenone core is also a key building block for advanced emitters, particularly those exhibiting Thermally Activated Delayed Fluorescence (TADF). mdpi.comnih.gov The TADF mechanism allows OLEDs to overcome the 25% internal quantum efficiency (IQE) limit of conventional fluorescence by harvesting electrically generated triplet excitons (75% of the total) for light emission. nih.govbeilstein-journals.org This is achieved in molecules with a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). nih.gov

Molecules designed for TADF typically feature an electron-donating (D) segment and an electron-accepting (A) segment, which are electronically decoupled to minimize ΔEST. mdpi.com The benzophenone moiety serves as an excellent, stable electron acceptor. mdpi.comnih.gov Its inherent capacity for high intersystem crossing (a transition between singlet and triplet states) also makes it a compelling component for facilitating the reverse intersystem crossing from T₁ to S₁ that is the hallmark of TADF. mdpi.comnih.gov In this compound, the benzophenone core acts as the acceptor, while the methoxy (B1213986) groups provide weak electron-donating character, establishing a basic intramolecular D-A structure conducive to charge transfer.

Molecular Design Principles for Optimized OLED Performance

The development of high-performance OLED materials based on the benzophenone framework is guided by several key molecular design principles.

Donor-Acceptor (D-A) Architecture: For TADF emitters, combining the electron-accepting benzophenone core with stronger electron-donating groups (such as carbazole or acridine (B1665455) derivatives) is a primary strategy to induce intramolecular charge transfer and minimize the ΔEST, which is crucial for efficient TADF. mdpi.comnih.gov

Tuning Energy Levels: The HOMO and LUMO energy levels of the material must be carefully tuned to ensure efficient injection of charges from adjacent layers in the OLED stack. This is accomplished by selecting donors and acceptors of appropriate strength. noctiluca.eu

Steric Hindrance and Twisted Geometry: The inherently twisted structure of the benzophenone unit helps to suppress intermolecular interactions like π–π stacking. mdpi.com This reduces self-quenching of the emission and promotes the formation of stable amorphous films, both of which are beneficial for device efficiency and longevity. mdpi.com

Peripheral Group Modification: Attaching different functional groups or side chains to the core structure can enhance solubility for solution-based processing and improve film-forming properties. mdpi.com These modifications can also fine-tune the electronic properties and emission color of the material.

By applying these principles, researchers can rationally design novel benzophenone-based compounds, including derivatives like this compound, for targeted applications as highly efficient and stable materials in next-generation OLED technologies.

Development of Novel Chemical Reagents and Catalysts

The inherent photochemical reactivity of the benzophenone scaffold is central to its application in creating new chemical tools. Upon absorption of ultraviolet (UV) light, benzophenone derivatives can be excited to a singlet state, which then efficiently undergoes intersystem crossing to a more stable triplet state. This triplet state is a powerful hydrogen abstractor and energy transfer agent, properties that are harnessed in the development of photophysical probes and photocatalysts.

Benzophenone derivatives are widely utilized as photophysical probes to investigate the microenvironments of various chemical and biological systems. Their utility stems from the sensitivity of their excited-state properties, such as fluorescence and phosphorescence, to the polarity, viscosity, and composition of their surroundings.

While specific studies on this compound as a photophysical probe are not extensively documented in publicly available literature, the principles governing the behavior of related benzophenone derivatives provide a strong basis for its potential applications. The introduction of acetoxy and dimethoxy functional groups can modulate the photophysical properties of the parent benzophenone molecule. For instance, these substituents can influence the energy levels of the excited states and the efficiency of intersystem crossing, thereby tuning the probe's sensitivity and response.

Key characteristics of benzophenone-based photophysical probes include:

High Intersystem Crossing Efficiency: The rapid conversion from the excited singlet state to the triplet state is a hallmark of benzophenones, making them excellent triplet probes.

Sensitivity to Hydrogen Donors: The triplet state of benzophenone can abstract hydrogen atoms from suitable donors, a process that can be monitored to probe the accessibility of specific sites in a system.

Energy Transfer Capabilities: The excited triplet state can transfer its energy to other molecules, a phenomenon that can be used to study energy transfer dynamics and triplet-state reactions.

The specific substitution pattern of this compound would likely influence its absorption and emission characteristics, making it a potentially valuable tool for specific applications where its particular electronic and steric properties are advantageous.

The ability of benzophenone derivatives to act as photosensitizers has led to their use as catalysts in a variety of organic transformations. In photocatalysis, the excited triplet state of the benzophenone derivative initiates a chemical reaction by transferring energy or abstracting a hydrogen atom, after which the catalyst is regenerated, completing the catalytic cycle.

One significant area of application is in C-H functionalization reactions. For example, benzophenone has been employed as a photosensitizer in the direct arylation of non-activated C(sp³)–H bonds. In such reactions, the excited triplet state of the benzophenone abstracts a hydrogen atom from an aliphatic C-H bond, generating a radical intermediate that can then participate in cross-coupling reactions.

While direct catalytic applications of this compound are not widely reported, its structural similarity to other effective benzophenone photocatalysts suggests its potential in this domain. The electron-donating nature of the methoxy groups and the electronic influence of the acetoxy group could modify the redox potential and energy of the excited state, potentially offering unique reactivity or selectivity in certain photocatalytic processes.

Catalyst TypeTransformationRole of Benzophenone Derivative
PhotosensitizerC-H ArylationHydrogen atom transfer from the excited triplet state to generate a substrate radical.
PhotoinitiatorPolymerizationGeneration of free radicals upon UV irradiation to initiate polymerization.

Photoprotective Chemical Agent Development (Focus on Chemical Mechanisms and Design)

Benzophenone derivatives are a cornerstone in the development of photoprotective agents, particularly as UV filters in sunscreens and stabilizers in plastics. Their efficacy lies in their ability to absorb harmful UV radiation and dissipate the energy in a harmless manner.

The fundamental mechanism of UV absorption in benzophenones involves the excitation of electrons from lower energy molecular orbitals to higher energy ones (π → π* and n → π* transitions). The conjugated system of the two aromatic rings and the carbonyl group is responsible for the strong absorption in the UVA and UVB regions of the electromagnetic spectrum.

The specific substituents on the benzophenone core play a crucial role in determining the absorption spectrum and photostability of the molecule. Structure-property relationships are therefore critical in the design of effective UV filters.

Hydroxyl Groups: The presence of a hydroxyl group at the ortho position to the carbonyl group is particularly important. It facilitates an excited-state intramolecular proton transfer (ESIPT) mechanism. Upon UV absorption, the proton from the hydroxyl group is transferred to the carbonyl oxygen, forming a transient keto-enol tautomer. This process provides a rapid, non-radiative decay pathway for the excited state, dissipating the absorbed energy as heat and contributing to the photostability of the molecule.

Methoxy and Acetoxy Groups: Methoxy groups, being electron-donating, can cause a bathochromic (red) shift in the absorption spectrum, extending the UV protection into the longer wavelength UVA region. The acetoxy group in this compound can also influence the electronic properties and, consequently, the absorption profile.

The combination of these functional groups in this compound suggests a molecule designed to have a broad UV absorption profile.

The design of photostable UV absorbers is guided by several key principles aimed at ensuring the long-term efficacy and safety of the photoprotective agent.

Efficient Energy Dissipation: The primary design principle is to incorporate mechanisms for the rapid and harmless dissipation of absorbed UV energy. As mentioned, the ESIPT mechanism is a highly effective pathway for this.

Broad UV Coverage: To provide comprehensive protection, UV absorbers should have a broad absorption spectrum covering both UVB (290-320 nm) and UVA (320-400 nm) regions. This is often achieved by strategic placement of various electron-donating and electron-withdrawing groups on the benzophenone scaffold.

High Molar Absorptivity: A high molar extinction coefficient (ε) is desirable to ensure that a small amount of the UV absorber can provide significant protection.

Minimal Photoreactivity: The UV absorber should not undergo irreversible photochemical reactions that would degrade the molecule and potentially form harmful photoproducts. The inherent stability of the benzophenone core, especially when substituted with groups that promote rapid energy dissipation, is a key advantage.

Compatibility and Solubility: For practical applications, the UV absorber must be soluble and compatible with the formulation in which it is used (e.g., sunscreen lotions, polymer films). The substituents on the benzophenone ring can be tailored to achieve the desired physical properties.

The structure of this compound, with its multiple oxygen-containing functional groups, is consistent with these design principles, suggesting its potential as a stable and effective UV-absorbing agent.

Design PrincipleRelevance to Benzophenone Derivatives
Efficient Energy DissipationEnabled by mechanisms like Excited-State Intramolecular Proton Transfer (ESIPT) in ortho-hydroxylated derivatives.
Broad UV CoverageAchieved through substitution with auxochromes (e.g., methoxy groups) that shift and broaden the absorption spectrum.
High Molar AbsorptivityThe conjugated π-system of the benzophenone core provides strong UV absorption.
PhotostabilityThe aromatic nature and efficient energy dissipation pathways contribute to high photostability.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separations for Complex Mixtures

Chromatographic techniques are fundamental in the separation and analysis of individual components from a mixture. For benzophenone (B1666685) derivatives, including 4-Acetoxy-3',4'-dimethoxybenzophenone, various chromatographic methods have been developed and validated to ensure reliable and accurate results.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like many benzophenone derivatives. The development of a robust HPLC method for this compound would involve a systematic optimization of several key parameters to achieve the desired separation efficiency and sensitivity.

Method Development: The process typically begins with the selection of an appropriate stationary phase, most commonly a C18 reversed-phase column, which separates compounds based on their hydrophobicity. For benzophenone derivatives, a C18 column is often effective. The mobile phase composition, a mixture of an aqueous component (like water with an acid modifier such as formic or phosphoric acid) and an organic solvent (such as acetonitrile (B52724) or methanol), is then optimized. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to resolve compounds with a wide range of polarities. sielc.com Other parameters to be optimized include the flow rate, column temperature, and injection volume. Detection is commonly performed using a UV detector, as benzophenones possess strong chromophores that absorb UV light.

Validation: Once developed, the HPLC method must be validated to ensure its reliability. Validation parameters, as per regulatory guidelines, typically include:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is usually evaluated over a range of concentrations.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

A study on the analysis of benzophenone and its derivatives in paperboard food packaging utilized an HPLC method with a diode array detector, demonstrating good linearity and recovery for several benzophenone compounds. researchgate.netnih.gov While this study did not specifically include this compound, the principles of method development and validation are directly applicable.

Table 1: Illustrative HPLC Method Parameters for Benzophenone Analysis (Based on general methods for related compounds)

ParameterCondition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 288 nm
Injection Volume 10 µL

This table is a representative example and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For some benzophenone derivatives, GC, particularly when coupled with mass spectrometry (GC-MS), is a valuable analytical tool. researchgate.net

For a compound like this compound, direct GC analysis may be possible if it is sufficiently volatile and thermally stable. However, many hydroxylated benzophenones require derivatization prior to GC analysis to increase their volatility and improve their chromatographic behavior. google.comresearchgate.net Common derivatization reagents include silylating agents which convert polar hydroxyl groups into less polar trimethylsilyl (B98337) ethers. google.com

The development of a GC method would involve optimizing the injector temperature, oven temperature program, carrier gas flow rate, and the selection of an appropriate capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).

A study on the analysis of benzophenone and its derivatives in paper and cardboard packaging materials utilized a GC-MS system for both qualitative and quantitative analysis. researchgate.net This method was validated for linearity, repeatability, accuracy, and precision. Another study demonstrated the use of a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by GC-MS analysis for benzophenone and 4-hydroxybenzophenone (B119663) in breakfast cereal, achieving high recoveries and good reproducibility. thermofisher.com

Table 2: Typical GC-MS Parameters for the Analysis of Benzophenone Derivatives

ParameterCondition
GC System Agilent 7890A or equivalent
Column TG-17MS (50% Phenyl) or equivalent
Injector Temperature 280 °C
Oven Program Start at 100 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS System Triple Quadrupole or Time-of-Flight Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

These parameters are illustrative and would need to be optimized for this compound.

For the detection of trace levels of this compound in complex matrices such as food, environmental, or biological samples, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. nih.govrsc.org This technique offers superior sensitivity, selectivity, and speed compared to conventional HPLC.

UHPLC systems use columns with smaller particle sizes (<2 µm), which allows for higher separation efficiency and faster analysis times. nih.gov The coupling to a tandem mass spectrometer (typically a triple quadrupole or a Q-TOF) provides highly selective and sensitive detection. In MS/MS, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and then specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces matrix interference and allows for confident identification and quantification at very low concentrations. nih.gov

Several studies have developed and validated UHPLC-MS/MS methods for the simultaneous analysis of multiple benzophenone derivatives in various matrices. nih.govrsc.orgub.edu For instance, a method was developed for the analysis of 10 benzophenone derivatives in breakfast cereals, demonstrating low limits of detection (LOD) and quantification (LOQ) in the ng/g range. jfda-online.com Another study focused on the determination of 17 benzophenones in fatty baby food, highlighting the challenges and solutions for dealing with complex matrix effects. rsc.org Although these studies did not specifically list this compound, the methodologies are directly transferable.

Table 3: Representative UHPLC-MS/MS Method Parameters for Benzophenone Derivative Analysis

ParameterCondition
UHPLC System Waters Acquity UPLC or equivalent
Column UPLC BEH C18 (e.g., 1.7 µm, 2.1 mm x 100 mm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol (B129727) or Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient Optimized for separation of target analytes
Injection Volume 5-10 µL
MS/MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), positive or negative mode
MRM Transitions Specific precursor-to-product ion transitions for each analyte

Specific MRM transitions would need to be determined for this compound through infusion experiments.

Advanced Spectroscopic Detection

Spectroscopic techniques are invaluable for the structural elucidation and quantification of chemical compounds. When hyphenated with chromatographic systems, they provide a powerful tool for the analysis of complex mixtures.

LC-UV: As mentioned in the HPLC section, Liquid Chromatography with Ultraviolet (UV) detection is a very common technique for the analysis of benzophenones. shimadzu.comsielc.com The benzophenone backbone contains a chromophore that absorbs UV radiation, making it readily detectable. A Diode Array Detector (DAD) or Photo Diode Array (PDA) detector is often preferred as it can acquire the full UV spectrum of each eluting peak, which aids in peak identification and purity assessment.

GC-IR: Gas Chromatography-Infrared Spectroscopy (GC-IR) is a hyphenated technique that combines the separation power of GC with the structural information provided by infrared spectroscopy. As the separated compounds elute from the GC column, they pass through a light pipe in the IR spectrometer, and their vapor-phase IR spectra are recorded. This provides a unique "fingerprint" for each compound, allowing for the differentiation of isomers that may have similar mass spectra. A study on the analysis of benzophenones as hydrolyzed products of benzodiazepines demonstrated that vapor-phase IR spectra allowed for the differentiation of closely related compounds, with detection limits in the range of 50-100 ng. nih.gov

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. frontiersin.org In the context of spectroscopic data analysis, chemometrics can be a powerful tool, especially when dealing with complex mixtures or large datasets. frontiersin.orgnih.gov

For instance, when analyzing a mixture containing this compound and other related compounds using techniques like UV-Vis or IR spectroscopy, the spectra of the individual components may overlap significantly. Chemometric methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, can be used to resolve these overlapping signals and to build quantitative models. nih.gov

Principal Component Analysis (PCA): An unsupervised pattern recognition technique used for exploratory data analysis. It can be used to visualize the similarities and differences between samples based on their spectral data and to identify outliers.

Partial Least Squares (PLS) Regression: A supervised method used to build a calibration model that relates the spectral data (X-variables) to the concentration of the analyte of interest (Y-variable). This is particularly useful for quantitative analysis in the presence of interfering substances.

Derivative spectrophotometry is another approach that can enhance the resolution of overlapping spectral bands and can be used for the quantitative determination of a compound in the presence of an interfering substance. nih.gov While no specific studies applying chemometrics to the spectroscopic analysis of this compound were found, these techniques are widely applied in pharmaceutical and chemical analysis and would be suitable for this purpose. frontiersin.orgnih.gov

Sample Preparation Techniques for Analytical Studies

The accurate detection and quantification of this compound in various matrices necessitate robust and efficient sample preparation techniques. The primary goals of sample preparation are to isolate the target analyte from complex sample matrices, eliminate interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of technique depends on the physicochemical properties of the analyte, the nature of the sample matrix, and the sensitivity requirements of the analytical method.

Solvent Extraction Methodologies

Solvent extraction is a cornerstone of sample preparation for benzophenone derivatives, leveraging the differential solubility of the target compound in two immiscible liquid phases. sydney.edu.au This category primarily includes liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE) remains a classical and widely used technique for the extraction of benzophenones from various samples. mdpi.com The process involves partitioning the analyte between an aqueous sample and a water-immiscible organic solvent. youtube.com The selection of the organic solvent is critical; common choices for compounds like benzophenones include ethyl acetate (B1210297), methanol, acetonitrile, and methylene (B1212753) chloride. mdpi.comepo.org For instance, a mixture of methanol and ethyl acetate (15:85 v/v) has been successfully used to extract benzophenones from sediment and sludge, achieving recoveries greater than 80%. mdpi.com The efficiency of LLE can be influenced by factors such as pH, solvent-to-sample ratio, and the number of extraction steps.

Solid-Phase Extraction (SPE) is a more modern and often more efficient alternative to LLE. mdpi.comnih.gov It is one of the most utilized sample preparation methods for extracting, preconcentrating, and cleaning up samples containing benzophenones. mdpi.com SPE involves passing a liquid sample through a cartridge packed with a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while the matrix components pass through. Subsequently, the analyte is eluted with a small volume of an appropriate solvent. encyclopedia.pub For benzophenone derivatives, C18 (octadecylsilane) and hydrophilic-lipophilic balance (HLB) cartridges are commonly employed. encyclopedia.pubnih.gov The choice of elution solvent and the pH of the sample are critical parameters that must be optimized to achieve high recovery rates. encyclopedia.pub

Table 1: Comparison of Solvent Extraction Methodologies for Benzophenones Data compiled from multiple studies on benzophenone derivatives.

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquidsAdsorption onto a solid phase followed by elution
Common Solvents/Sorbents Ethyl acetate, Methanol:Ethyl Acetate, Dichloromethane mdpi.comepo.orgC18, Hydrophilic-Lipophilic Balance (HLB) encyclopedia.pubnih.gov
Typical Recoveries 70-90% mdpi.com80-107% nih.govencyclopedia.pub
Advantages Simple, low costHigh recovery, high preconcentration factors, reduced solvent use, automation potential nih.gov
Disadvantages Large solvent consumption, can be time-consuming, emulsion formation nih.govHigher cost of cartridges, potential for sorbent-analyte interactions

Advanced Extraction Techniques (e.g., FaPEx)

To meet the demands for faster, more efficient, and environmentally friendly analytical methods, several advanced extraction techniques have been developed and applied to the analysis of benzophenones.

Fast Pesticide Extraction (FaPEx) is a rapid and simple technique that has been successfully applied to the determination of benzophenone derivatives in complex matrices like cereals. jfda-online.com In the FaPEx method, a homogenized sample is treated directly with a FaPEx cartridge, and the resulting filtrate is ready for chromatographic analysis. jfda-online.com This approach minimizes handling errors and provides high recovery yields. jfda-online.com A study comparing FaPEx with the conventional QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of benzophenones in corn flakes found that the FaPEx method yielded significantly higher recoveries. jfda-online.com

Other advanced methods include:

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), uses elevated temperatures and pressures to increase the efficiency and speed of solvent extraction. mdpi.comresearchgate.net It has demonstrated superior recoveries for benzophenones (90.6–107.8%) compared to traditional Soxhlet (83.5–88.7%) and ultrasound-assisted methods (81.4–85.2%). mdpi.comencyclopedia.pub

Dispersive Solid-Phase Extraction (DSPE) involves dispersing a sorbent material directly into the sample solution. encyclopedia.pub This increases the surface area for interaction and accelerates the extraction process. encyclopedia.pub Magnetic DSPE (mDSPE) simplifies the separation of the sorbent from the solution by using an external magnet. encyclopedia.pub

Microextraction Techniques such as Bar Adsorptive Micro-Extraction (BAµE) and Dispersive Liquid-Liquid Microextraction (DLLME) are miniaturized versions of traditional extraction methods. nih.govresearchgate.net These techniques are valued for their significantly reduced consumption of organic solvents, making them greener alternatives. nih.gov

Table 2: Recovery Rates of Benzophenones using FaPEx vs. QuEChERS with Clean-up Data from a study on corn flake samples.

Extraction Method Average Recovery Rate (%)
FaPEx >90%
QuEChERS (with clean-up) ~75%

Use of Isotope-Labeled Internal Standards in Quantitative Analysis

In quantitative analysis, particularly when using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving accuracy and precision is paramount. An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of the analyte. The ideal internal standard behaves identically to the analyte during sample preparation and analysis but is distinguishable by the detector.

Stable Isotope-Labeled (SIL) internal standards are considered the gold standard for quantitative mass spectrometry. scispace.comnih.gov A SIL internal standard is a version of the analyte (e.g., this compound) in which one or more atoms have been replaced with a heavier stable isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). researchgate.netcrimsonpublishers.com

Because SIL internal standards are chemically almost identical to the analyte, they co-elute chromatographically and exhibit the same behavior during extraction, derivatization, and ionization. nih.govresearchgate.net This allows them to effectively compensate for variations in sample recovery and matrix effects (suppression or enhancement of the analyte signal caused by co-eluting matrix components). scispace.comcrimsonpublishers.com By measuring the ratio of the analyte's signal to the SIL internal standard's signal, highly accurate and precise quantification can be achieved. jfda-online.comscispace.com

The use of isotope-labeled internal standards has been specifically employed in the quantification of benzophenone derivatives. jfda-online.com While a specific SIL standard for this compound is not commonly cited, SIL versions of related parent compounds, such as Benzophenone-d10, are commercially available and used in analytical methods, demonstrating the established application of this principle for the benzophenone class. chemie-brunschwig.ch The implementation of a custom-synthesized, corresponding SIL internal standard for this compound would represent the most robust approach for its precise quantification in complex matrices. scispace.com

Q & A

Q. What are the recommended synthetic routes for 4-Acetoxy-3',4'-dimethoxybenzophenone, and what factors influence yield optimization?

  • Methodological Answer : The synthesis typically involves functionalization of benzophenone derivatives. For example, a Friedel-Crafts acylation can introduce the acetoxy group, followed by methoxylation using methylating agents like dimethyl sulfate under basic conditions. Key factors include:
  • Catalyst selection : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency .

  • Temperature control : Low temperatures (-78°C) minimize side reactions during sensitive steps like ketone formation .

  • Purification : Column chromatography or recrystallization ensures high purity (>95%), critical for downstream applications .

    • Data Table :
ParameterOptimal ConditionImpact on Yield
Reaction Temperature-78°C (for acylation)Prevents decomposition
CatalystAlCl₃ (0.1–0.3 equiv)Increases regioselectivity
SolventDry THF or CH₂Cl₂Enhances solubility

Q. How is this compound characterized analytically?

  • Methodological Answer : Analytical characterization involves:
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the acetoxy group shows a singlet at δ 2.3 ppm (CH₃), and methoxy protons resonate at δ 3.8–3.9 ppm .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect trace impurities .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 316.0943 (C₁₆H₁₆O₅) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors or dust .
  • Storage : Keep in amber glass containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the acetoxy group .

Advanced Research Questions

Q. What are the challenges in elucidating the reaction mechanisms involving this compound in photocatalyzed reactions?

  • Methodological Answer : The compound’s benzophenone core participates in photoinduced electron transfer (PET) but may form radical intermediates that complicate mechanistic studies. Strategies include:
  • Transient Absorption Spectroscopy : To track short-lived intermediates (e.g., triplet excited states) .
  • Isotopic Labeling : ¹⁸O-labeled acetoxy groups help trace oxygen transfer pathways in oxidation reactions .
  • Contradictions : Some studies propose singlet oxygen generation, while others implicate direct hydrogen abstraction. Comparative studies using time-resolved fluorescence are advised .

Q. How do structural modifications (e.g., acetoxy vs. hydroxy groups) affect the compound’s biochemical interactions?

  • Methodological Answer :
  • Hydrogen Bonding : The acetoxy group reduces hydrogen-bonding capacity compared to hydroxyl, altering protein-binding affinity. For example, replacing acetoxy with hydroxy in analogs decreases logP (lipophilicity) by ~0.5 units, impacting membrane permeability .
  • Enzyme Inhibition : Acetosyringone (a hydroxyl analog) shows higher Agrobacterium virulence induction, suggesting acetoxy substitution may reduce bioactivity in plant models .

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound across different studies?

  • Methodological Answer :
  • Standardization : Use internal standards (e.g., TMS for NMR) and calibrate instruments with certified reference materials.
  • Solvent Effects : Note that NMR chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆). For example, methoxy protons shift upfield by 0.1 ppm in DMSO due to hydrogen bonding .
  • Collaborative Validation : Cross-laboratory data sharing via platforms like PubChem ensures consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.